3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylpropyl)propanamide is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylpropyl)propanamide can be achieved through a multicomponent reaction involving indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method is advantageous due to its simplicity, use of readily accessible starting materials, and high atom economy. The reaction conditions typically involve condensation reactions under mild conditions, often facilitated by microwave irradiation in the presence of catalysts such as Pd(PPh3)4/K2CO3 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylpropyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and other biomedical applications.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, which underlie its biological and pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
6-[5-(4-methoxyphenyl)furan-2-yl]nicotinonitrile: This compound is also a furan derivative with similar structural features.
4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one: Another furan derivative with notable biological activity.
Uniqueness
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylpropyl)propanamide is unique due to its specific substitution pattern and the presence of the N-(2-methylpropyl) group. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to other furan derivatives.
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C18H23NO3/c1-13(2)12-19-18(20)11-9-16-8-10-17(22-16)14-4-6-15(21-3)7-5-14/h4-8,10,13H,9,11-12H2,1-3H3,(H,19,20) |
InChI Key |
ASBPIIXAIFWAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.